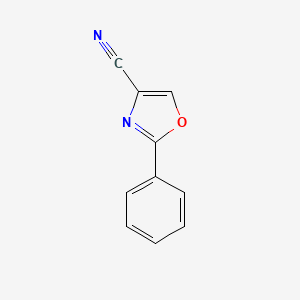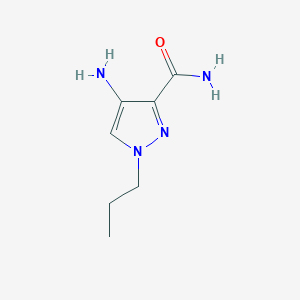
2-Phenyl-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with cyanogen bromide under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-Phenyl-2-oxazoline and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Electrophilic Substitution: Reagents like halogens or nitro compounds under acidic conditions.
Cycloaddition: Dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products:
Amides: From nucleophilic attack on the nitrile group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution.
Complex Heterocycles: From cycloaddition reactions.
Scientific Research Applications
2-Phenyl-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of anti-inflammatory and anticancer drugs.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism by which 2-Phenyl-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cancer progression.
Material Properties: Its electronic structure can influence the conductivity or photoluminescence of materials in which it is incorporated.
Comparison with Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the nitrile group, affecting its reactivity and applications.
4-Cyano-1,3-oxazole: Lacks the phenyl group, leading to different chemical and biological properties.
2-Phenyl-1,3-thiazole-4-carbonitrile: Contains a sulfur atom instead of oxygen, which can alter its electronic properties and reactivity.
Uniqueness: 2-Phenyl-1,3-oxazole-4-carbonitrile is unique due to the combination of the phenyl and nitrile groups, which confer specific reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQKMHSXPWIOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)

![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![Ethyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2830134.png)
![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide](/img/structure/B2830135.png)
![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)
![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/new.no-structure.jpg)
![4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2830138.png)
![N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2830139.png)
![2-(4-{[7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid](/img/structure/B2830141.png)
![(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2830142.png)
![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)

![8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2830147.png)
